3-Bromo-4-methyl-2-nitroaniline
Overview
Description
3-Bromo-4-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methyl-2-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitroaniline group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
3-Bromo-4-methyl-2-nitroaniline can participate in various chemical reactions. For example, it can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group . It can also react with distonic radical cations in ion-trap mass spectrometry .Physical And Chemical Properties Analysis
3-Bromo-4-methyl-2-nitroaniline is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, would require specific experimental measurements.Scientific Research Applications
Nonlinear Optical Materials
The compound has been studied for its potential in nonlinear optical (NLO) applications . It’s particularly valuable for its high optical damage threshold and can be used in optical switching , frequency converters, and high-speed information processing .
Organic Electronics
“3-Bromo-4-methyl-2-nitroaniline” can be utilized in the field of organic electronics . Its electrical properties, such as the Penn gap and Fermi energy, have been calculated, indicating its suitability for electro-optic components and sensors .
Crystal Engineering
The compound’s ability to form centrosymmetric crystal orders makes it a candidate for crystal engineering applications. It supports the formation of structures with significant roles in supramolecular chemistry .
Pharmaceutical Research
In pharmaceutical research, “3-Bromo-4-methyl-2-nitroaniline” is used in the design and synthesis of CK2 inhibitors . These inhibitors are crucial in the study of treatments for diseases like cancer .
Metabolic Syndrome Treatment
The compound has been involved in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome, showcasing its versatility in medicinal chemistry .
Mass Spectrometry
“3-Bromo-4-methyl-2-nitroaniline” may be used to investigate the reactions of distonic radical cations with O2. This application is essential in ion-trap mass spectrometry , which is a technique used to identify and quantify compounds .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Bromo-4-methyl-2-nitroaniline involves a series of chemical reactions. The compound undergoes nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is a meta directing group, meaning it directs the next substituent to attach at the meta position .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involving enzymes and receptors .
Pharmacokinetics
Similar compounds are known to have various adme properties that affect their bioavailability .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-Bromo-4-methyl-2-nitroaniline can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds .
Safety and Hazards
The safety data sheet for related compounds suggests that they can be toxic if swallowed, in contact with skin, or if inhaled . They may also cause damage to organs through prolonged or repeated exposure . Therefore, appropriate safety measures should be taken when handling 3-Bromo-4-methyl-2-nitroaniline.
Future Directions
properties
IUPAC Name |
3-bromo-4-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGAMRDRXMGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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